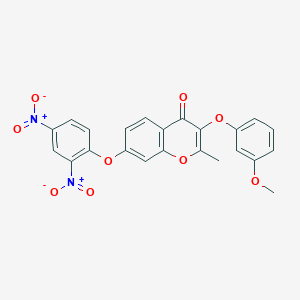

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of multiple aromatic rings and various functional groups, including nitro, methoxy, and phenoxy groups

Properties

Molecular Formula |

C23H16N2O9 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methylchromen-4-one |

InChI |

InChI=1S/C23H16N2O9/c1-13-23(34-16-5-3-4-15(11-16)31-2)22(26)18-8-7-17(12-21(18)32-13)33-20-9-6-14(24(27)28)10-19(20)25(29)30/h3-12H,1-2H3 |

InChI Key |

KXJKRLVLFSPMCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=CC=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various substituents. The synthetic route typically starts with the preparation of the chromen-4-one core through a condensation reaction between a suitable aldehyde and a phenol derivative. The introduction of the 2,4-dinitrophenoxy and 3-methoxyphenoxy groups is achieved through nucleophilic substitution reactions using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Flavonoids: These compounds share a similar chromen-4-one core and exhibit various biological activities.

Coumarins: These compounds also contain a chromen-4-one core and are known for their anticoagulant and antimicrobial properties.

Quinones: These compounds are characterized by the presence of quinone moieties and are known for their redox properties and biological activities.

Biological Activity

7-(2,4-Dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by its unique fused benzopyranone structure. The presence of various substituents, particularly the dinitrophenoxy and methoxyphenoxy groups, suggests significant potential for diverse biological activities. This article reviews the compound's biological activity based on current research findings, including interaction studies, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C23H16N2O9

- Molecular Weight : 464.4 g/mol

- IUPAC Name : 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methylchromen-4-one

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Studies have employed molecular docking simulations and surface plasmon resonance to elucidate these interactions. Preliminary data indicate that this compound may inhibit specific enzymes or receptors involved in disease pathways, which could provide insights into its mechanism of action and therapeutic potential.

1. Antioxidant Activity

The antioxidant properties of chromone derivatives are well-documented. The specific arrangement of electron-withdrawing groups in this compound enhances its reactivity, potentially leading to strong antioxidant effects. In vitro studies are necessary to quantify these effects against various oxidative stress markers.

2. Anti-inflammatory Activity

Research has shown that chromone derivatives can inhibit inflammatory pathways. For instance, compounds structurally related to this compound have demonstrated the ability to suppress LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests that our compound may also exhibit similar anti-inflammatory properties.

3. Enzyme Inhibition

The compound's interaction with enzymes involved in metabolic pathways has been a focus of investigation. It is hypothesized that the dinitrophenyl group enhances binding affinity to target enzymes, potentially leading to inhibition of their activity. Further studies are needed to identify specific enzymes affected by this compound.

Case Study 1: Interaction with NF-κB Pathway

In a study examining the effects of chromone derivatives on NF-κB activation in LPS-stimulated macrophages, several related compounds showed significant inhibition of NF-κB activation (relative luciferase activity values ranging from 0.31 to 0.55) compared to control . This indicates a potential pathway through which this compound could exert anti-inflammatory effects.

Case Study 2: Antioxidant Screening

A screening of various chromone derivatives for antioxidant activity revealed that those with similar structural features exhibited substantial free radical scavenging abilities. While specific data on our compound is still pending, it is reasonable to hypothesize similar outcomes based on structural analogies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(3-Methoxyphenoxy)-2-methyl-4H-chromen-4-one | Lacks dinitrophenyl group | May exhibit different bioactivity due to fewer electron-withdrawing substituents |

| 7-Hydroxychromone | Contains hydroxyl instead of dinitrophenyl | Known for anti-inflammatory properties |

| 6-Formyl-7-hydroxychromone | Has an aldehyde group | Exhibits strong antioxidant activity |

The unique arrangement of electron-withdrawing groups in this compound may enhance its reactivity and biological efficacy compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.